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Compound Focus: 4-Hexen-3-one

CAS No.: 50396-87-7

Cat. No.: S3317472

Get Quote

Natural Occurrence in Foods

Food Source Documented Context / Note

Strawberry Fruit [citation:1

Key Lime (Citrus
aurantifolia)

Component of the hexane extract [citation:1

Black Tea Identified in the world's four most famous black teas (Assam, Darjeeling,

Keemun, Ceylon) [citation:8

Bacon Released as an olfactory compound; part of the initial flavor profile before

decomposition [citation:5

Holigarna grahamii
Leaves

Found in the plant's essential oil [citation:1

Ruta graveolens Found in the plant's essential oil [citation:1

Chemical Identity and Sensory Profile
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Chemical Structure: 4-Hexen-3-one is an alpha, beta-unsaturated ketone, a structure that makes it a

versatile compound in organic synthesis and contributes to its chemical reactivity [citation:4].

Organoleptic Properties: Its sensory characteristics are key to its role in food flavors.

Odor Descriptions: Pungent, ethereal, spicy, green, tropical, and metallic [citation:7].
Taste Descriptions: At 20 ppm, it is described as ethereal, whiskey-like, metallic, and fruity with

tropical nuances [citation:7].
Typical Use Level: Very low concentrations, typically 0.01 to 1 ppm in finished consumer products,

are sufficient to impact flavor [citation:7].

Analytical Methods for Detection and Quantification

Advanced chromatography techniques are required to identify and quantify 4-hexen-3-one in complex food

matrices due to its low concentration.

Headspace-Solid Phase Microextraction (HS-SPME) Workflow The following diagram outlines a

generalized HS-SPME/GC×GC-TOFMS workflow used to analyze volatile compounds in complex samples

like black tea [citation:8]:
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Generalized HS-SPME/GC×GC-TOFMS workflow for volatile analysis in food

Key Experimental Protocols:

Sample Preparation and HS-SPME: For tea analysis, samples are prepared and placed in vials.
Volatiles are absorbed using a SPME fiber at controlled temperature [citation:8]. This technique

requires minimal preparation and avoids solvents.
GC×GC-TOFMS Analysis: Comprehensive two-dimensional GC provides superior separation over

one-dimensional GC. A 5-second modulation period and a temperature ramp of 8°C/min were
identified as optimal for resolving black tea aroma compounds [citation:8].

Compound Identification: Identifications are confirmed by comparing mass spectra with standard
libraries and matching Linear Retention Indices (LRI) against authentic chemical standards

[citation:8].

Alternative Method - Liquid Injection GC-MS: For major fermentation products like ethanol and acetic

acid, simple liquid injection can be effective. A validated method uses 100 µL of sample with sodium

chloride and anhydrous ethyl acetate for extraction, achieving GC-MS analysis in under 5 minutes

[citation:2].

Significance for Research and Development

For researchers, understanding the presence and behavior of 4-hexen-3-one is important in several contexts:

Flavor Chemistry and Food Science: As a key odorant, it significantly contributes to the complex
flavor profiles of foods like black tea and bacon [ [1] [2]]. Monitoring its concentration over time, as

shown in bacon degradation studies, helps understand flavor stability and shelf-life [citation:5].
Natural Product Sourcing: Its occurrence in plants like key lime and Ruta graveolens highlights its

status as a natural flavor constituent, which is relevant for authenticity and natural flavor formulation
[citation:1].

Analytical Method Selection: Choosing between sensitive but complex SPME methods and simpler
liquid injection protocols depends on your specific project goals, required sensitivity, and the

complexity of the food matrix [ [3] [2]].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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